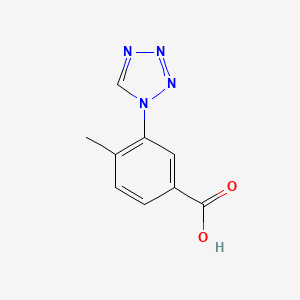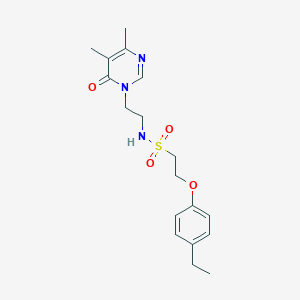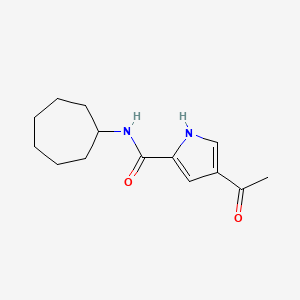
4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrroles class of organic compounds. It has the molecular formula C14H20N2O2 and a molecular weight of 248.326. This compound is characterized by the presence of a pyrrole ring, an acetyl group, and a cycloheptyl group attached to the nitrogen atom of the carboxamide moiety.
Aplicaciones Científicas De Investigación
4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide typically involves the reaction of a pyrrole derivative with an acetylating agent and a cycloheptyl amine. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, while minimizing the production of by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the acetyl or cycloheptyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with different functional groups replacing the acetyl or cycloheptyl groups.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide: Similar structure with a cyclopentyl group instead of a cycloheptyl group.
4-acetyl-N-cyclohexyl-1H-pyrrole-2-carboxamide: Similar structure with a cyclohexyl group.
Uniqueness
4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide is unique due to the presence of the cycloheptyl group, which may impart different steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs
Propiedades
IUPAC Name |
4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)11-8-13(15-9-11)14(18)16-12-6-4-2-3-5-7-12/h8-9,12,15H,2-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGEYFRQNGRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330141 | |
| Record name | 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439096-49-8 | |
| Record name | 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B2817446.png)
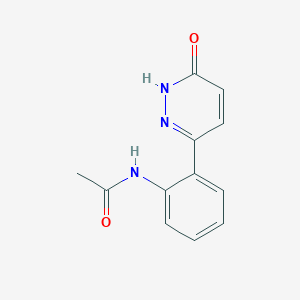
![N-[(2,6-dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide](/img/structure/B2817448.png)
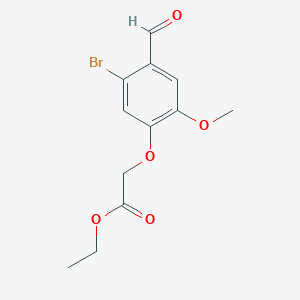
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)
![N-(propan-2-yl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B2817455.png)
![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)
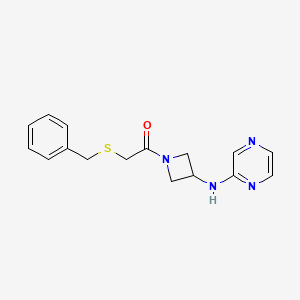
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)
amine dihydrochloride](/img/structure/B2817460.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)
